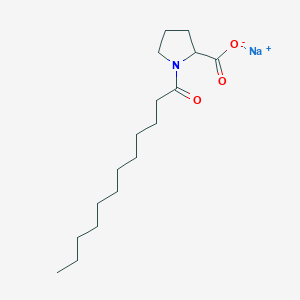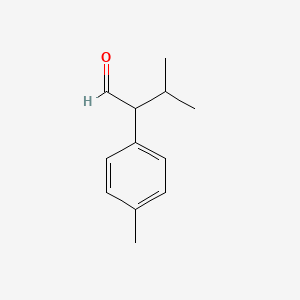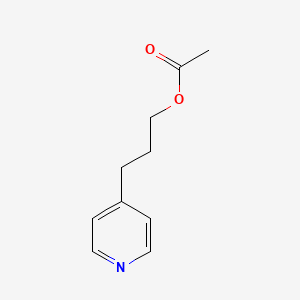
4-Cyclobutoxysalicylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutoxysalicylaldehyde, also known as 4-cyclobutyloxy-2-hydroxybenzaldehyde, is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. It is a useful research chemical and is often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyclobutoxy group attached to the salicylaldehyde core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxysalicylaldehyde typically involves the selective monomethylation of 2,4-dihydroxybenzaldehyde . This process can be carried out in toluene in the presence of sodium bicarbonate (NaHCO3), which helps achieve a higher yield with minimal production of dimethylation byproducts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as formylation, demethylation, and methylation under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclobutoxysalicylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The hydroxyl group in the salicylaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and quinones.
Reduction: Primary alcohols.
Substitution: Various substituted salicylaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-Cyclobutoxysalicylaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and ligands.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting specific biological molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclobutoxysalicylaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to metal ions or proteins, thereby modulating their activity. The compound’s effects are often mediated through its ability to form Schiff bases and other reactive intermediates .
Comparación Con Compuestos Similares
4-Methoxysalicylaldehyde: Known for its antimicrobial properties.
Salicylaldehyde: A precursor to coumarin and various chelating agents.
3-Methoxysalicylaldehyde: Exhibits similar chemical reactivity and applications.
Uniqueness: 4-Cyclobutoxysalicylaldehyde is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
4-cyclobutyloxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-7-8-4-5-10(6-11(8)13)14-9-2-1-3-9/h4-7,9,13H,1-3H2 |
Clave InChI |
FIEHDBVGYDAPKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=CC(=C(C=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((2S)Pyrrolidin-2-YL)benzo[B]furan](/img/structure/B12280702.png)

![4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12280714.png)
![2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B12280722.png)
![2-methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280726.png)
![(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12280727.png)

![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)


![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)

